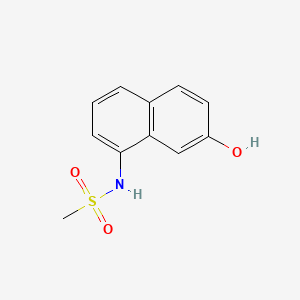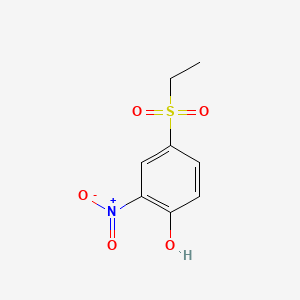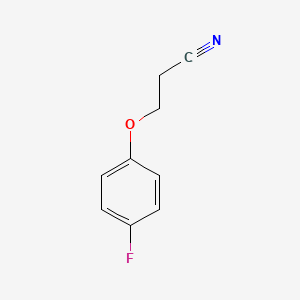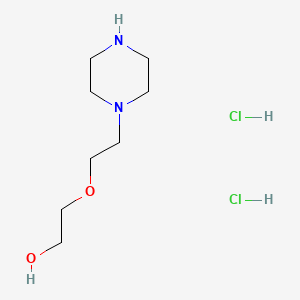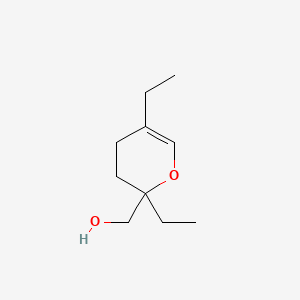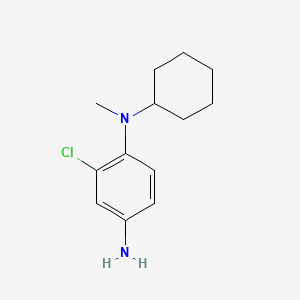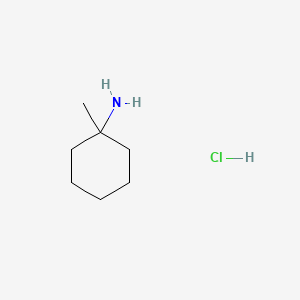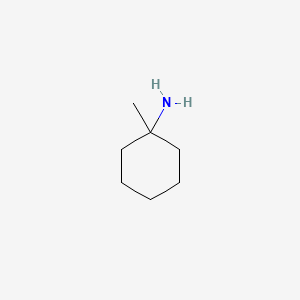![molecular formula C12H13F3N2O3 B1305027 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 702650-29-1](/img/structure/B1305027.png)
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol is a chemical compound with the molecular formula C12H13F3N2O3 and a molecular weight of 290.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a piperidin-4-ol moiety. It is commonly used in proteomics research and has various applications in scientific research .
Métodos De Preparación
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Piperidin-4-ol Formation: The piperidin-4-ol moiety is synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The piperidin-4-ol moiety can undergo cyclization reactions to form different heterocyclic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, trifluoromethyl iodide, and nitric acid. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .
Comparación Con Compuestos Similares
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol can be compared with similar compounds such as:
2-Nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the piperidin-4-ol moiety.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the piperidin-4-ol moiety.
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid: Contains an acetic acid group instead of the piperidin-4-ol moiety.
The uniqueness of this compound lies in its combination of the nitro, trifluoromethyl, and piperidin-4-ol groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7,9,18H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQAAVUHAWJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
